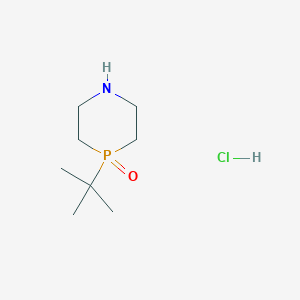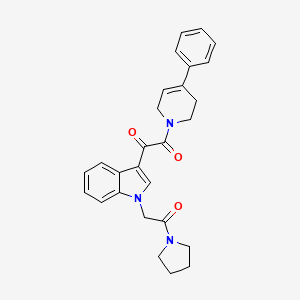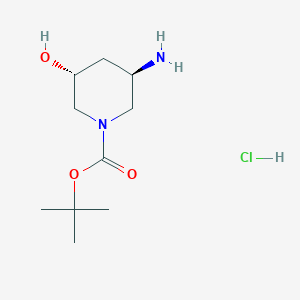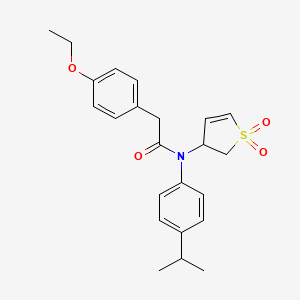![molecular formula C20H12N2O4 B2355430 6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 100264-64-0](/img/structure/B2355430.png)
6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione is a heterocyclic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzazepine core fused with a nitrophenyl group.
Méthodes De Préparation
The synthesis of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione typically involves multicomponent heterocyclization reactions. One-pot synthesis methods are often employed, where small or medium carbo-, oxa-, or azacyclanes undergo recyclization reactions . These reactions are conducted under specific conditions, such as the presence of catalysts like Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at 20°C for several hours .
Analyse Des Réactions Chimiques
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is used in the development of optoelectronic and nonlinear optical materials due to its significant light-harvesting efficiency and large hyperpolarizabilities . In the medical field, it is being explored for its therapeutic properties.
Mécanisme D'action
The mechanism of action of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through conjugation and hyperconjugation interactions, which stabilize its structure and enhance its binding properties . These interactions are crucial for its potential therapeutic and environmental applications.
Comparaison Avec Des Composés Similaires
6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione can be compared with other similar compounds, such as 6-(2-nitrophenyl)benzodbenzazepine-5,7-dione . While both compounds share a similar core structure, the position of the nitro group significantly influences their chemical properties and applications. The unique structural features of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione make it particularly suitable for optoelectronic and nonlinear optical applications .
Propriétés
IUPAC Name |
6-(3-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSXKACGSCVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)



![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)
